Tetradecyl 3-chloropropanoate
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Overview
Description
. It is a derivative of 3-chloropropanoic acid and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Major Products Formed
Scientific Research Applications
Tetradecyl 3-chloropropanoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetradecyl 3-chloropropanoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 3-chloropropanoic acid, which may interact with cellular enzymes and pathways . The ester bond in this compound allows it to act as a prodrug, releasing the active 3-chloropropanoic acid upon hydrolysis .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanoic Acid: A precursor to tetradecyl 3-chloropropanoate, it shares similar chemical properties but lacks the long alkyl chain.
Heptadecyl 3-chloropropanoate: Another ester derivative of 3-chloropropanoic acid, it has a longer alkyl chain compared to this compound.
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it suitable for applications where a balance between hydrophobicity and reactivity is required .
Properties
CAS No. |
64120-16-7 |
---|---|
Molecular Formula |
C17H33ClO2 |
Molecular Weight |
304.9 g/mol |
IUPAC Name |
tetradecyl 3-chloropropanoate |
InChI |
InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-20-17(19)14-15-18/h2-16H2,1H3 |
InChI Key |
KUZUNHDCZIJWAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCl |
Origin of Product |
United States |
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